9-Chloro-2-methoxy-4-nitroacridine
Description
Structure
3D Structure
Properties
CAS No. |
71353-18-9 |
|---|---|
Molecular Formula |
C14H9ClN2O3 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
9-chloro-2-methoxy-4-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-8-6-10-13(15)9-4-2-3-5-11(9)16-14(10)12(7-8)17(18)19/h2-7H,1H3 |
InChI Key |
BILPRAMYWNBNCE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 9 Chloro 2 Methoxy 4 Nitroacridine and Its Analogues
Classical and Contemporary Synthesis Routes to the Acridine (B1665455) Core
The formation of the acridine nucleus is a pivotal step in the synthesis of this class of compounds. Over the years, several methods have been established, ranging from traditional condensation reactions to modern palladium-catalyzed couplings.
The Ullmann condensation is a classical method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it historically significant for the synthesis of the N-arylanthranilic acids required for acridine synthesis. scribd.comresearchgate.netwikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or their derivatives. wikipedia.org In the context of acridine synthesis, the Ullmann reaction facilitates the condensation of an anthranilic acid derivative with an aryl halide to form a diphenylamine-2-carboxylic acid. pharmaguideline.com
Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper powder in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The aryl halides often needed to be activated by electron-withdrawing groups for the reaction to proceed efficiently. wikipedia.org A related reaction, the Goldberg reaction, specifically refers to the copper-catalyzed amination of aryl halides. acs.orgwikipedia.org While foundational, these methods often suffer from limitations including high temperatures and the need for stoichiometric copper. rug.nl
Modern iterations have seen improvements with the use of soluble copper catalysts supported by ligands like diamines and acetylacetonate, which allow for milder reaction conditions. wikipedia.org
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the cyclization of N-phenylanthranilic acids to yield 9-chloroacridines. pharmaguideline.comorgsyn.org This dehydration and chlorination reaction, often referred to as the Bernthsen acridine synthesis when starting from diphenylamine (B1679370) and a carboxylic acid with a condensing agent, is a crucial step in obtaining the desired acridine core. pharmaguideline.comptfarm.plnih.gov
The reaction involves heating the N-phenylanthranilic acid precursor with an excess of POCl₃. orgsyn.org The phosphorus oxychloride acts as both a dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution and as a source of chlorine to install the chloro group at the 9-position, converting the intermediate acridone (B373769) into the more reactive 9-chloroacridine (B74977). pharmaguideline.comorgsyn.org The reaction is typically heated to reflux to ensure complete conversion. orgsyn.orgchemicalbook.com The resulting 9-chloroacridine is a key intermediate, as the chlorine atom at the 9-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. ptfarm.plnih.gov
For instance, the synthesis of 9-chloro-2-ethoxy-6-nitroacridine (B3250383) is achieved by refluxing 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid with phosphorus oxychloride. chemicalbook.com Similarly, heating N-phenylanthranilic acid with POCl₃ provides a direct route to 9-chloroacridine. orgsyn.org
The Buchwald-Hartwig amination has emerged as a powerful and versatile modern alternative to the classical Ullmann condensation for the synthesis of C-N bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates under significantly milder conditions than the copper-mediated methods. wikipedia.orgorganic-chemistry.org Its development has greatly expanded the scope and functional group tolerance for the synthesis of the diarylamine precursors required for acridine synthesis. wikipedia.org
In the context of preparing precursors for compounds like 9-Chloro-2-methoxy-4-nitroacridine, the Buchwald-Hartwig reaction is used to couple a substituted aniline (B41778) (e.g., 4-methoxy-2-nitroaniline) with a substituted aryl halide (e.g., a derivative of 2-chlorobenzoic acid). rsc.orgrsc.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand, like rac-BINAP, and a base, such as cesium carbonate (Cs₂CO₃), in a solvent like toluene. rsc.orgrsc.orgucsf.edu The choice of ligand is crucial and has evolved over time, with sterically hindered phosphine ligands enabling the coupling of a wider range of substrates. wikipedia.orgrug.nl This methodology has proven highly efficient for generating the necessary diarylamine chemsets for parallel synthesis of acridine libraries. ucsf.edu
Table 1: Comparison of Acridine Core Synthesis Methodologies
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) or Copper Salts | High temperature (>200°C), polar solvents | Classical, well-established | Harsh conditions, stoichiometric copper, limited scope |
| POCl₃ Cyclization | Phosphorus Oxychloride (POCl₃) | Refluxing POCl₃ (110-140°C) | Direct, high yield for 9-chloroacridines | Use of corrosive and hazardous reagent |
| Buchwald-Hartwig Coupling | Palladium (Pd) catalyst + Phosphine Ligand | Mild temperature (80-120°C), inert atmosphere | Mild conditions, high functional group tolerance, broad scope | Catalyst cost, sensitivity to air/moisture |
Targeted Synthesis of this compound Precursors
The specific architecture of this compound requires the synthesis of precisely substituted precursors. This involves the preparation of key building blocks and the optimization of their coupling and subsequent cyclization.
The central precursor for this compound is a substituted N-phenylanthranilic acid, which is formed by coupling an aniline derivative with a benzoic acid derivative. The specific fragments required are 2-methoxy-4-nitroaniline (B147289) and a suitably activated benzoic acid, such as 2-chloro-5-nitrobenzoic acid or a related compound.
Synthesis of 2-methoxy-4-nitroaniline: This compound can be prepared from o-anisidine (B45086) (2-methoxyaniline). google.compatsnap.com The synthesis often involves a three-step process of acylation, nitration, and hydrolysis. patsnap.com The amino group of o-anisidine is first protected by acetylation with acetic anhydride (B1165640) or acetic acid. google.compatsnap.comorgsyn.org Nitration of the resulting N-(2-methoxyphenyl)acetamide, typically with nitric acid in a solvent like acetic acid, introduces the nitro group predominantly at the para position to the methoxy (B1213986) group. google.comorgsyn.org Subsequent hydrolysis of the acetamide (B32628) group, usually under basic conditions with sodium hydroxide, yields the final product, 2-methoxy-4-nitroaniline. google.comchemicalbook.com
Synthesis of 2-chloro-5-nitrobenzoic acid: This intermediate is typically prepared by the nitration of 2-chlorobenzoic acid. prepchem.comguidechem.comgoogle.com The reaction is carried out using a nitrating mixture, such as nitric acid and sulfuric acid, at low temperatures (below 0°C) to control the regioselectivity and prevent the formation of unwanted isomers like 2-chloro-3-nitrobenzoic acid. prepchem.comguidechem.com The crude product is often purified by recrystallization from boiling water or through a process of alkaline dissolution followed by acid precipitation to separate it from isomeric impurities. prepchem.comguidechem.comgoogle.com
Once these building blocks are synthesized, they are coupled, often via a Buchwald-Hartwig amination, to form the diarylamine precursor, which is then cyclized with POCl₃. rsc.orgrsc.org
Table 2: Optimized Synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine
| Step | Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1. Buchwald-Hartwig Coupling | 2-bromo-5-chlorobenzoic acid, 2-methoxy-4-nitroaniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃, Toluene, 120°C, 2h | 5-chloro-2-((2-methoxy-4-nitrophenyl)amino)benzoic acid | Not specified |
| 2. Hydrolysis (if starting from ester) | Diarylamine ester | Ba(OH)₂·8H₂O, CH₃OH, 90°C, 2h; then HCl | Diarylamine carboxylic acid | Not specified |
| 3. Cyclization | Diarylamine carboxylic acid | POCl₃ (34 equiv.), 120°C, 2.5h | 6,9-dichloro-2-methoxy-4-nitroacridine | 63% (overall) |
Data derived from an improved synthesis route for a closely related analogue. rsc.orgrsc.org
This optimization underscores the importance of strategic route design, minimizing steps, and employing efficient catalytic systems like the Buchwald-Hartwig amination to access complex molecules like this compound and its analogues.
Green Chemistry Approaches in Acridine Synthesis
The synthesis of acridine derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. nih.gov These approaches aim to develop more sustainable and environmentally benign methods for producing complex molecules like this compound and its analogues. nih.govmdpi.com Key strategies include the use of alternative energy sources like microwave irradiation, the development of metal-free catalytic systems, and the utilization of aqueous solvents. sioc-journal.cnrsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including acridines and their derivatives. clockss.orgnih.gov The primary advantage of microwave heating lies in its efficiency, with reactions that typically take several hours under conventional conditions being completed in just a few minutes. clockss.org
For instance, the Bernthsen acridine synthesis, which involves the condensation of diarylamines with carboxylic acids using zinc chloride, can be significantly expedited by microwave irradiation. clockss.org While conventional heating might require 8 hours to achieve a good yield, microwave heating at a similar temperature (200-210 °C) can complete the reaction in as little as 5 to 7 minutes. clockss.org This rapid, solvent-free method represents a significant step towards a greener synthesis of the acridine core.
Microwave assistance has also been employed in the synthesis of precursors to complex acridines. In a multi-step route towards analogues of this compound, microwave heating was used to facilitate the introduction of side chains onto the acridine core, demonstrating the versatility of this technology in complex synthetic pathways. researchgate.netrsc.org For example, the reaction of a dichloroacridine precursor with N-(4-bromobutyl)phthalimide was achieved using microwave heating at 120 °C for 2.5 to 3 hours. researchgate.netrsc.org
The following table summarizes various microwave-assisted reactions used in the synthesis of acridine derivatives, highlighting the significant reduction in reaction time.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Bernthsen Cyclization | Diphenylamine, Acetic acid, ZnCl₂ | 200W, 200-210 °C, Solvent-free | 5 min | 79% | clockss.org |
| Nucleophilic Substitution | 6,9-dichloroaminoacridine derivative, N-(4-bromobutyl)phthalimide, CH₃COONa, CH₃CH₂OH | 100W, 120 °C, Pressurized vial | 2.5 h | Not specified | researchgate.netrsc.org |
| Nucleophilic Substitution | Dichloroacridine derivative, N-(4-bromobutyl)phthalimide, Et₃N, CH₃CH₂OH | 100W, 120 °C, Pressurized vial | 3 h | Not specified | rsc.orgresearchgate.net |
| Diels-Alder Cycloaddition | 9-Bromoanthracene, Acrylonitrile | Microwave irradiation | Not specified | Not specified | jksus.orgresearchgate.net |
A significant goal in green chemistry is the replacement of toxic and expensive heavy metal catalysts with more sustainable alternatives. nih.gov In acridine synthesis, traditional methods often rely on metal catalysts like palladium or copper for cross-coupling reactions. researchgate.netnih.gov Recent research has focused on developing metal-free pathways and utilizing environmentally benign solvents like water. acs.orgrsc.org
One innovative metal-free approach involves the 1,3-dipolar cycloaddition reaction of arynes with acridine N-oxides. acs.org This method allows for the synthesis of 4-(2-hydroxyaryl)acridines at room temperature without the need for a metal catalyst, offering a simpler and more sustainable route to C-4 substituted acridines. acs.org The reaction proceeds by generating the aryne in situ, which then reacts with the N-oxide to form the desired product in moderate to good yields. acs.org
The use of water as a solvent is another cornerstone of green synthesis. mdpi.com Although many organic compounds have poor solubility in water, researchers have developed methodologies that leverage its unique properties. mdpi.com For example, a one-pot, multi-component synthesis of acridine derivatives has been achieved using a Co/C catalyst derived from rice husks in water, supported by microwave irradiation. rsc.orgrsc.org This method is advantageous due to the reduced reaction time and the use of an eco-friendly solvent. rsc.orgrsc.org Similarly, acridine sulfonamide derivatives have been synthesized in high yields using sulfuric acid as a catalyst in water at room temperature, highlighting the potential for green solvent systems. rsc.org Such aqueous, metal-free, or metal-reduced systems significantly lower the environmental impact of acridine synthesis. allfordrugs.com
Regioselectivity and Side Product Formation in Acridine Synthesis
The synthesis of specifically substituted acridines like this compound is a significant challenge due to issues of regioselectivity and the formation of unwanted side products. The precise placement of the chloro, methoxy, and nitro groups on the acridine scaffold requires carefully optimized, multi-step synthetic routes.
A key precursor for this class of compounds is 6,9-dichloro-2-methoxy-4-nitroacridine . rsc.orgnih.gov Its synthesis highlights the complexities involved. One successful, albeit challenging, route involves a Buchwald-Hartwig coupling reaction between an activated salicylic (B10762653) acid derivative and 4-methoxy-2-nitroaniline. rsc.orgnih.gov This is followed by hydrolysis and a cyclization step using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the tricyclic acridine system. rsc.orgnih.gov
The choice of reactants and reaction conditions is critical for controlling the regiochemistry. Attempts to produce the precursor via traditional Ullmann-type reactions have reportedly been unsuccessful. nih.gov The Buchwald-Hartwig approach, while more successful, faces its own challenges. The strong electron-withdrawing effect of the nitro group on the aniline starting material significantly decreases its reactivity, necessitating the use of a highly reactive triflate group on the other coupling partner to achieve the desired transformation. rsc.orgnih.gov
The cyclization of the N-arylanthranilic acid intermediate is another critical step where side products can arise. The Ullmann acridine synthesis, a classical method, involves the cyclization of an N-arylanthranilic acid. scribd.com However, if the starting materials are not chosen carefully, this can lead to a mixture of isomers that are difficult to separate. For example, the cyclization of a diphenylamine derived from 3-aminobenzoic acid can yield a mixture of 1- and 3-substituted acridone products. scribd.com
The following table outlines a reported synthetic route to the key precursor, illustrating the multiple steps required to control the final substitution pattern.
| Step | Reaction | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| i | Esterification | CH₃I, Cs₂CO₃ | Protection of carboxylic acid | rsc.org |
| ii | Triflate Formation | Tf₂O, Et₃N | Activation of hydroxyl group for coupling | rsc.org |
| iii | Buchwald-Hartwig Coupling | Activated triflate, 4-methoxy-2-nitroaniline, Pd(OAc)₂, rac-BINAP | Formation of the diphenylamine intermediate | rsc.orgnih.gov |
| iv | Hydrolysis | Ba(OH)₂·8H₂O, then HCl | Deprotection of the carboxylic acid | rsc.orgnih.gov |
| v | Cyclization/Chlorination | POCl₃ | Formation of the 6,9-dichloro-2-methoxy-4-nitroacridine core | rsc.orgnih.gov |
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Impact of Substituents on Mechanistic Activity
The journey to optimize the biological efficacy of acridine (B1665455) derivatives has been a meticulous process of chemical alteration and biological evaluation. researchgate.net The core principle of these SAR studies is to correlate the chemical structure of these compounds with their biological activity to enhance properties like potency and selectivity. researchgate.net The acridine ring system, with its multiple positions for substitution, offers a versatile scaffold for such chemical modifications. researchgate.net
Influence of Nitro, Methoxy (B1213986), and Chloro Groups at C-2, C-4, C-6, and C-9
The presence and position of nitro, methoxy, and chloro groups on the acridine ring are critical determinants of biological activity. Each substituent imparts distinct electronic and steric properties that modulate the molecule's interaction with its biological targets.
The nitro group (NO₂) , particularly at the C-4 position, is a recurring motif in potent acridine derivatives. As a strong electron-withdrawing group, it can significantly influence the electronic distribution within the acridine ring system. This alteration of electronic properties is often linked to the compound's ability to interact with biological macromolecules. For instance, in the development of unsymmetrical bisacridine derivatives, the condensation of 4-nitroacridinone with other acridine molecules has been a strategy to generate new compounds with potential therapeutic applications. nih.gov
The methoxy group (OCH₃) , an electron-donating group, also plays a crucial role. Its placement, such as at the C-2 position in 9-Chloro-2-methoxy-4-nitroacridine, can modulate the molecule's properties. In a different context, the synthesis of N⁰-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida highlights the use of a methoxy group at the C-6 position in combination with a chloro group at the C-2 position to achieve significant anti-cancer effects in vivo. nih.gov
Role of Electron-Donating and Electron-Withdrawing Groups
The broader interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a fundamental principle in the design of acridine-based agents. studypug.com EDGs increase the electron density of the acridine ring, which can enhance the strength of a nucleophilic center within the molecule. studypug.com Conversely, EWGs reduce the electron density, which can make certain positions on the ring more electrophilic. studypug.com
This electronic tug-of-war has profound implications for the molecule's mechanism of action. For example, some acridine-based drugs that intercalate into DNA may act as electron donors or acceptors. benthamscience.com Amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to function as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may act as an electron acceptor. benthamscience.com These electron transfer (ET) reactions within the DNA double helix could be a significant contributor to their antitumor activity. benthamscience.com
The strategic placement of these groups can fine-tune the molecule's electronic properties. Studies on other aromatic systems have shown that changing substituents from electron-withdrawing (like cyano or trifluoromethyl) to electron-donating (like tert-butyl or methoxy) can progressively alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org This modulation of the electronic frontier orbitals is a key strategy in molecular design.
Positional Isomerism and Planarity Effects on Molecular Interactions
Positional isomerism , the phenomenon where compounds have the same molecular formula but differ in the position of substituents on the aromatic ring, can lead to dramatically different biological outcomes. The specific placement of a functional group can alter the molecule's shape, polarity, and ability to form key interactions. For example, studies on naphthalene (B1677914) diimide coordination polymers have demonstrated that positional isomers can lead to different supramolecular structures, such as linear versus zigzag chains, which in turn affects their photochromic properties due to altered electron transfer characteristics. rsc.org This principle extends to acridine derivatives, where the location of a substituent can influence how the molecule docks into the binding site of a protein or intercalates between DNA base pairs.
The planarity of the three-ring acridine system is a hallmark feature that is essential for its primary mechanism of action: DNA intercalation. nih.gov This flat, aromatic structure allows the molecule to slip between the base pairs of the DNA double helix. nih.govnih.gov This intercalation process distorts the DNA structure, which can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death in cancer cells. nih.gov Computational studies have shown that the acridine molecule has well-defined π orbitals (HOMO and LUMO) spread across its aromatic rings, which facilitates charge transfer and is likely responsible for its pharmacological activity. nih.gov The stability of the acridine-DNA complex is influenced by non-covalent interactions, including hydrogen bonds and van der Waals forces. nih.gov
Side Chain Modifications and Linker Chemistry
The chemistry of the linker that connects the acridine core to other chemical moieties is also a critical area of investigation. The length, flexibility, and chemical nature of the linker can impact the orientation of the molecule when it binds to its target. For instance, in the development of acridine dimers, triamine linkers have been employed to connect two acridine units. nih.gov Modifications to this linker can significantly affect the resulting compound's cytotoxicity and DNA binding activity. nih.gov
Research into 9-anilinoacridines, such as amsacrine, has shown that modifications to the anilino side chain are crucial for activity. researchgate.net The design of these molecules often aims to avoid metabolic pathways that can lead to inactivation of the drug. nih.gov The synthesis of a wide variety of 9-substituted acridine derivatives, including those with phenoxy, phenylthio, and disubstituted anilino groups, has been a fruitful area of research in the quest for more potent and stable antitumor agents. nih.gov The development of these derivatives is often guided by the goal of improving their inhibitory effects on enzymes like topoisomerase II, which are critical for maintaining DNA topology. nih.govnih.gov
Chirality and Stereochemical Considerations in Activity
Chirality , the property of a molecule being non-superimposable on its mirror image, can have a profound impact on its biological activity. youtube.com Many biological targets, such as enzymes and receptors, are themselves chiral, and they can exhibit a high degree of stereoselectivity, meaning they will interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. carewellpharma.in
In the context of acridine derivatives, the introduction of a chiral center, which is a carbon atom bonded to four different substituents, can lead to enantiomers with distinct biological profiles. youtube.comyoutube.com While the planar acridine ring itself is achiral, the attachment of a chiral side chain can introduce stereochemistry into the molecule. The specific three-dimensional arrangement of atoms in a particular enantiomer may allow for a better fit into a biological binding site, leading to higher potency. Conversely, the other enantiomer may be less active or even inactive. Therefore, the synthesis and biological evaluation of individual enantiomers are often necessary to fully understand the structure-activity relationship and to develop more effective and specific therapeutic agents. carewellpharma.in
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding affinity or docking score.
While specific molecular docking studies for 9-Chloro-2-methoxy-4-nitroacridine are not prominently available in publicly accessible literature, research on analogous nitroacridine (B3051088) and nitrofuran derivatives provides a framework for how such a compound would be analyzed. researchgate.netresearchgate.net Studies on these related molecules often target enzymes like topoisomerase II, various kinases, or bacterial reductases. researchgate.netresearchgate.net For instance, docking of novel N-(acridin-9-yl)-N-(2-substituted benzoyl) derivatives against topoisomerase II has been performed to assess their potential as anticancer agents. researchgate.net
The primary output of a docking simulation is the predicted binding affinity, a numerical score that estimates the free energy of binding (ΔG), typically in units of kcal/mol. A more negative score indicates a stronger, more favorable interaction. In addition to the score, docking predicts the binding mode, which is the specific three-dimensional pose of the ligand within the active site, detailing its orientation and the atoms involved in key interactions.
Although data for this compound is unavailable, results from related compounds illustrate the typical binding affinities that might be expected. For example, various nitrofuran derivatives docked against E. coli nitro-reductase showed docking scores ranging from -5.9 to -8.8 kcal/mol. researchgate.netajprd.com Similarly, a novel acridine (B1665455) derivative, LHT-17-19, exhibited a high affinity for the EGFR kinase domain with a calculated binding energy (dG) of -7.9 kcal/mol. researchgate.net These values are often compared to a standard or reference drug; in the nitrofuran study, the standard drug nitrofurantoin (B1679001) had a docking score of -8.1 kcal/mol. ajprd.com
| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Nitrofuran Derivatives | E. coli Nitro-reductase (1YLU) | -5.9 to -8.8 | researchgate.netajprd.com |
| N-(acridin-9-yl)-N-benzoyl Derivative (AB7) | Topoisomerase II | -8.7 | researchgate.net |
| Acridine Derivative (LHT-17-19) | EGFR Kinase Domain | -7.9 | researchgate.net |
| Nitrofurantoin (Standard) | E. coli Nitro-reductase (1YLU) | -8.1 | ajprd.com |
A critical part of docking analysis is identifying the specific non-covalent interactions that stabilize the ligand-receptor complex.
Hydrogen Bonding: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In this compound, the oxygen atoms of the nitro group (NO₂) and the methoxy (B1213986) group (-OCH₃) are potential hydrogen bond acceptors. The nitrogen atom in the acridine ring could also act as an acceptor. Docking simulations on related nitrofuran derivatives identified hydrogen bonds with amino acid residues such as glutamic acid, arginine, and serine in the active site. researchgate.netajprd.com
Cation-π Interactions: This is a strong non-covalent interaction between a cation and the electron-rich face of an aromatic π-system. The tricyclic aromatic core of acridine is well-suited for such interactions. If the target protein's binding site contains positively charged amino acid residues like Lysine (Lys) or Arginine (Arg), a favorable cation-π interaction could be established with the acridine ring system. Docking studies of nitrofuran derivatives showed interactions with Lysine and Arginine residues, highlighting the potential for this type of interaction. researchgate.netajprd.com
The biological activity of many acridine derivatives is attributed to the ability of the flat aromatic ring system to intercalate between the base pairs of DNA, a process stabilized by extensive π-π stacking interactions. nih.gov
Quantum Crystallography and Electron Density Distribution Analysis
Quantum crystallography is an advanced field that combines high-resolution X-ray diffraction data with quantum mechanical calculations to precisely map the distribution of electrons throughout a crystal. This method goes beyond simple atomic positions to reveal the nature of chemical bonds, intermolecular interactions, and the electrostatic properties of the molecule as it exists in the solid state.
An analysis of electron density distribution would reveal the charge concentration and depletion regions across the this compound molecule. This would visualize the electron-withdrawing effect of the nitro group and the chloro substituent, as well as the electron-donating character of the methoxy group, and how these effects polarize the acridine framework.
As of now, there are no publicly available crystal structures or quantum crystallography studies specifically for this compound in scientific databases. Such a study would first require the successful growth of a high-quality single crystal of the compound, followed by high-resolution X-ray diffraction experiments and intensive computational analysis.
Periodic Density Functional Theory (DFT) Calculations for Cohesive and Interaction Energies
Periodic Density Functional Theory (DFT) is a computational method used to study the electronic structure and energetics of crystalline solids. Unlike molecular DFT, which treats a single molecule in isolation, periodic DFT accounts for the repeating, periodic nature of a crystal lattice.
This technique can be used to calculate:
Interaction Energies: The specific energies of the different intermolecular forces (e.g., hydrogen bonds, π-π stacking) that hold the molecules together in the crystal.
This analysis is entirely dependent on having the precise crystal structure data from X-ray crystallography. Without an experimentally determined crystal structure for this compound, it is not feasible to perform periodic DFT calculations to determine its cohesive and interaction energies.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide detailed information on the conformational flexibility of a molecule and the stability of a ligand-protein complex.
For this compound, an MD simulation could be used to:
Analyze its conformational preferences in a solvent.
Assess the stability of a binding pose predicted by molecular docking. An MD simulation starting from a docked pose can reveal whether the key interactions are maintained over time or if the ligand shifts or exits the binding site.
Observe conformational changes in the target protein upon ligand binding. nih.gov
While specific MD simulation studies for this compound are not found in the current literature, this technique is a standard and powerful tool for validating docking results and understanding the dynamic nature of molecular recognition. Studies on other ligand-protein systems show that MD simulations are used to monitor metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the stability of the simulated complex. nih.gov
Advanced Derivatization and Hybridization Strategies for 9 Chloro 2 Methoxy 4 Nitroacridine
The 9-chloro-2-methoxy-4-nitroacridine scaffold is a pivotal intermediate in the synthesis of a diverse array of complex heterocyclic systems. Its reactive sites—the chloro group at the C9 position and the nitro group at C4—allow for extensive derivatization and the construction of novel molecular architectures with significant potential in medicinal chemistry. Advanced strategies focus on creating aminoacridine derivatives, bioconjugates, and hybrid molecules with enhanced biological activity.
Analytical and Characterization Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of 9-Chloro-2-methoxy-4-nitroacridine, offering non-destructive methods to probe its electronic and atomic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule.
¹H NMR: This technique identifies the number and electronic environment of hydrogen atoms. For this compound, ¹H NMR would reveal distinct signals for the aromatic protons on the acridine (B1665455) core and the protons of the methoxy (B1213986) group. The chemical shifts (δ), signal splitting (multiplicity), and coupling constants (J) would help assign each proton to its specific position on the molecule.
¹³C NMR: This method provides information about the carbon skeleton. Each unique carbon atom in the acridine ring system, as well as the methoxy group's carbon, would produce a distinct signal, confirming the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₄H₉ClN₂O₃. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system, the acridine ring is a strong chromophore. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The resulting spectrum, showing specific wavelengths of maximum absorbance (λmax), is characteristic of the compound's electronic structure and can be used for quantitative analysis.
Fluorescence Spectroscopy: Many acridine derivatives are known to be fluorescent. Fluorescence spectroscopy would measure the emission of light from the compound after it absorbs light at a specific excitation wavelength. This technique is highly sensitive and can provide insights into the molecule's electronic properties and its interactions with its environment.
Table 1: Illustrative Spectroscopic Data for this compound Note: Specific experimental data for this compound was not available in the consulted research. This table illustrates the type of data generated by these methods.
| Technique | Parameter | Expected Information | Value |
| ¹H NMR | Chemical Shift (δ) | Position of hydrogen atoms | Data not available |
| ¹³C NMR | Chemical Shift (δ) | Position of carbon atoms | Data not available |
| Mass Spec. (HRMS) | [M+H]⁺ | Exact molecular mass | Data not available |
| UV-Vis | λmax | Wavelength of max. absorption | Data not available |
| Fluorescence | λem | Wavelength of max. emission | Data not available |
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. A typical method would involve injecting a solution of the compound onto a column (e.g., a C18 reverse-phase column) and eluting it with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would elute at a specific retention time, and the area of its peak in the resulting chromatogram would be proportional to its concentration. The presence of other peaks would indicate impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf value) is a characteristic of the compound in that specific system and can be used to distinguish it from other components in a mixture.
Table 2: Illustrative Chromatographic Data for this compound Note: Specific experimental data for this compound was not available in the consulted research. This table illustrates the type of data generated by these methods.
| Technique | Parameter | Purpose | Value |
| HPLC | Retention Time (t_R) | Purity assessment | Data not available |
| TLC | Retention Factor (R_f) | Reaction monitoring, purity check | Data not available |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov While spectroscopic methods provide valuable structural information, X-ray crystallography can unambiguously confirm the connectivity of atoms and reveal detailed stereochemical information, including bond lengths, bond angles, and torsion angles. researchgate.netnih.gov
The process involves growing a single, high-quality crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise arrangement of atoms in the crystal lattice is determined. scribd.com This technique would definitively confirm the substitution pattern on the acridine ring and provide insights into intermolecular interactions, such as stacking, in the solid state. A search of available literature did not yield a published crystal structure for this specific compound.
Table 3: Illustrative Crystallographic Data for this compound Note: No published crystal structure for this compound was found in the consulted research. This table illustrates the type of data generated by this method.
| Parameter | Description | Value |
| Crystal System | The symmetry system of the crystal lattice | Data not available |
| Space Group | The symmetry group of the crystal | Data not available |
| Unit Cell Dimensions | The lengths and angles of the unit cell | Data not available |
| Bond Lengths (Å) | The distances between bonded atoms | Data not available |
| Bond Angles (°) | The angles between adjacent bonds | Data not available |
Emerging Academic Applications and Broader Research Context
Acridines as Fluorescent Dyes and Probes for Biomolecules
Acridine (B1665455) derivatives are well-regarded for their fluorescent properties, a characteristic that has led to their widespread use in cellular investigations. bldpharm.com These applications include cell cycle determination, staining of nucleic acids, and flow cytometry. bldpharm.com The fluorescence of acridine compounds is often sensitive to their local environment, a property that has been harnessed to create probes for specific biomolecules and cellular conditions.
A notable example within the acridine family, though distinct from the subject of this article, is 9-Amino-6-chloro-2-methoxyacridine (ACMA). ACMA is a well-established pH-sensitive fluorescent probe. nih.gov Its fluorescence is quenched in the presence of a pH gradient, a feature that has been extensively used to measure changes in vacuolar pH in plant and animal studies. nih.gov The mechanism of action for many acridine-based probes involves their ability to intercalate into DNA. nih.gov For instance, ACMA selectively binds to poly(dA-dT) sequences, and its fluorescence lifetime is altered by the presence of guanosine. nih.gov
While direct studies on the fluorescence of 9-Chloro-2-methoxy-4-nitroacridine are not widely available, the presence of the nitro group is significant. Nitro groups are generally known to be strong electron-withdrawing groups and often act as fluorescence quenchers. Therefore, it is plausible that this compound may exhibit weaker fluorescence compared to its amino-substituted counterparts. However, this very property could be exploited in the design of "turn-on" fluorescent probes, where a chemical reaction that removes or transforms the nitro group leads to a significant increase in fluorescence.
Table 1: Spectroscopic Properties of a Related Acridine Fluorescent Probe
| Property | Value |
| Compound | 9-Amino-6-chloro-2-methoxyacridine (ACMA) |
| Excitation Wavelength | 411 nm nih.gov |
| Emission Wavelength | 475 nm nih.gov |
| Application | pH-sensitive fluorescent probe, DNA intercalator nih.gov |
Applications in Catalysis for Organic Synthesis
The direct application of this compound as a catalyst in organic synthesis has not been reported in the available literature. However, its role as a key synthetic precursor for other functional molecules is documented. Specifically, it serves as a main synthetic precursor for the development of 4,9-diaminoacridines and 4-aminoacridines, which have shown promising antiplasmodial properties. acs.orgnih.gov
The synthesis of this compound itself can be achieved through a multi-step process, which has been subject to optimization to improve yields and reduce the number of steps. acs.orgnih.gov The presence of the nitro group makes the acridine system highly reactive, particularly at the 9-position, allowing for nucleophilic substitution reactions. nih.gov This reactivity is crucial for the further derivatization of the molecule.
Nitro compounds, in general, are highly versatile in organic synthesis due to the electron-withdrawing nature of the nitro group, which can activate the molecule for various transformations. google.com They are often used as intermediates in the synthesis of a wide range of functional groups, including amines, which are fundamental building blocks in many applications. google.com The catalytic reduction of nitro compounds is a common method for the preparation of aromatic amines. google.com
Given this context, this compound can be considered a valuable intermediate in the synthesis of potential catalysts. The nitro group can be reduced to an amino group, which can then be further functionalized. For instance, the resulting aminoacridine could be used as a ligand for a metal catalyst, potentially influencing the catalyst's activity and selectivity.
Exploration in Organic Semiconductor Materials
The exploration of this compound in the field of organic semiconductor materials is an area with limited direct research. However, the broader class of acridine derivatives has been investigated for its potential in organic electronic devices. Organic light-emitting diodes (OLEDs), for example, utilize materials that emit light upon electrical excitation, and various heterocyclic compounds are being explored for this purpose.
Patents have been filed for acridine derivatives for use in organic electronic devices, where the acridine unit is substituted with various aryl and heteroaryl groups. These substitutions are designed to tune the electronic and optical properties of the material to enhance device performance.
While there is no specific data on this compound as an organic semiconductor, its aromatic, planar structure is a general feature of many organic electronic materials. The presence of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on the acridine core suggests that it would possess interesting electronic properties. The extent of its potential in this field would depend on factors such as its charge carrier mobility, energy levels (HOMO/LUMO), and stability in a device setting. Further research would be needed to synthesize and characterize this compound for such applications.
Theoretical Models for Understanding Intermolecular Interactions in Chemical Systems
Theoretical models and computational chemistry are powerful tools for understanding the intermolecular interactions that govern the properties and behavior of molecules. While no specific theoretical studies on this compound were found, the interactions of other acridine derivatives have been investigated, providing a framework for what can be expected. nih.gov
The planar structure of the acridine ring system is conducive to π-π stacking interactions, which are a significant driving force for the association of these molecules with each other and with other aromatic systems, such as the base pairs in DNA. nih.gov In addition to these stacking interactions, the presence of heteroatoms (nitrogen and oxygen) and polar substituents (chloro and nitro groups) allows for a range of other intermolecular forces.
Table 2: Potential Intermolecular Interactions of this compound
| Type of Interaction | Description |
| π-π Stacking | Arises from the interaction between the aromatic rings of the acridine core. |
| Dipole-Dipole Interactions | Due to the permanent dipoles created by the chloro, methoxy (B1213986), and nitro substituents. |
| van der Waals Forces | General attractive forces between the molecules. |
| Hydrogen Bonding | While the molecule itself does not have a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with solvent molecules or other molecules with O-H or N-H bonds. |
Computational studies on related acridine derivatives interacting with biomolecules like human serum albumin (HSA) have shown that hydrogen bonding and van der Waals forces play a crucial role in the binding process. nih.gov The negative values for the change in Gibbs free energy (ΔG) in these studies indicate that the binding is a spontaneous process. nih.gov Similar theoretical analyses of this compound could provide valuable insights into its self-assembly properties, its potential for crystal engineering, and its interactions with biological targets.
Future Research Directions in 9 Chloro 2 Methoxy 4 Nitroacridine Chemistry
Elucidating Underexplored Mechanistic Pathways
While the nucleophilic aromatic substitution (SNAr) at the C-9 position of the acridine (B1665455) ring is a cornerstone of its chemistry, the finer details of these and other reaction pathways remain areas for deeper investigation. Future research should focus on moving beyond the generally accepted mechanisms to explore subtle, yet influential, mechanistic aspects.
Key Research Questions:
Concerted vs. Stepwise Mechanisms: A significant question revolves around whether nucleophilic substitution reactions on the 9-chloroacridine (B74977) core proceed through a classic stepwise addition-elimination pathway involving a tetrahedral intermediate, or via a more concerted SN2-like mechanism. nih.gov Theoretical studies on analogous systems, such as acyl transfers, have shown that concerted pathways can be operative where tetrahedral intermediates are often assumed. nih.gov Detailed kinetic and computational studies on 9-Chloro-2-methoxy-4-nitroacridine are needed to distinguish between these possibilities.
Influence of Substituents: The electronic effects of the methoxy (B1213986) and nitro groups on the reactivity and mechanism of nucleophilic substitution are not fully mapped. Research is needed to quantify how these groups influence the stability of potential intermediates and transition states, thereby directing the reaction pathway.
Alternative Reaction Pathways: Beyond standard SNAr, the potential for other reaction types, such as those involving radical intermediates or transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann coupling), presents an underexplored frontier. ucsf.edu Investigating these pathways could unlock novel methods for functionalizing the acridine scaffold.
A thorough mechanistic understanding is critical as it forms the basis for optimizing reaction conditions and designing novel derivatives with tailored properties.
Rational Design of Highly Specific Molecular Probes
The inherent fluorescence of the acridine scaffold makes it an excellent platform for the development of molecular probes for biological imaging and sensing. taylorfrancis.comrsc.org The strategic modification of this compound allows for the rational design of probes that can target specific analytes or cellular environments with high precision. nih.govrsc.orgrsc.orgdartmouth.edu
Future work in this area will likely concentrate on several key aspects:
Target Specificity: By replacing the C-9 chlorine with specific recognition moieties, probes can be designed to bind to particular biomolecules like DNA, RNA, or specific proteins. taylorfrancis.comnih.gov For example, derivatives have been created for DNA sensing and imaging in living cells. taylorfrancis.comnih.gov
Environmental Sensing: Acridine derivatives have shown sensitivity to their microenvironment, making them suitable for developing probes that respond to changes in pH, polarity, and viscosity. rsc.orgcaymanchem.commedchemexpress.com Further research can refine these properties to create probes capable of dynamically monitoring metabolic processes within cells. rsc.org
Advanced Imaging Modalities: The development of acridine-based probes for near-infrared (NIR) imaging would be a significant advancement, as NIR light offers deeper tissue penetration and reduced autofluorescence in biological samples. rsc.orgrsc.org This involves chemical modifications to shift the excitation and emission wavelengths into the NIR region. rsc.org
The table below summarizes the potential applications of molecular probes derived from the acridine scaffold.
| Probe Type | Target/Application | Potential Design Strategy |
| Nucleic Acid Binders | DNA/RNA imaging, quantification | Intercalating or groove-binding moieties at C-9 |
| Ion Sensors | Detection of specific cations (e.g., Cu²⁺, Fe³⁺) or anions | Appending ion-specific chelators to the acridine ring taylorfrancis.com |
| pH Probes | Measuring pH gradients in organelles | Utilizing the pH-dependent fluorescence of the acridine core caymanchem.commedchemexpress.com |
| Polarity/Viscosity Sensors | Mapping cellular microenvironments, lipid droplets | Introducing environmentally sensitive fluorophores rsc.org |
The rational design of these probes, guided by an understanding of structure-property relationships, will lead to powerful new tools for chemical biology and medical diagnostics. rsc.org
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key areas of innovation include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.comresearchgate.net Applying this technology to the cyclization and substitution reactions in acridine synthesis is a promising avenue. researchgate.netresearchgate.net
Novel Catalytic Systems: The use of environmentally benign and reusable catalysts can significantly improve the sustainability of synthetic processes. Research into heterogeneous catalysts, such as magnetic nanoparticles, and the use of ionic liquids or deep eutectic solvents (DES) as green reaction media can help avoid toxic and volatile organic solvents. acs.orgnih.govmdpi.com
One-Pot Reactions: Designing tandem or one-pot reaction sequences, where multiple transformations occur in a single reaction vessel, enhances efficiency by minimizing intermediate workup and purification steps. mdpi.com
These modern synthetic approaches align with the principles of green chemistry, aiming for higher atom economy, reduced waste, and safer chemical processes. tandfonline.comresearchgate.netrsc.org
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic structure and reactivity of molecules like this compound. rsc.orgchemrxiv.orgrsc.org By modeling the molecule in silico, researchers can predict its behavior and guide experimental work, saving time and resources.
Future computational studies should focus on:
Reactivity Prediction: DFT calculations can be used to determine global and local reactivity descriptors (e.g., hardness, electrophilicity index, Fukui functions). researchgate.net These descriptors can identify the most reactive sites in the molecule, such as the C-9 position, and predict its susceptibility to nucleophilic attack. researchgate.net
Mechanism Elucidation: Computational modeling can map out the entire energy landscape of a reaction, allowing for the detailed study of transition states and intermediates. This can provide definitive insights into whether a reaction proceeds through a stepwise or concerted mechanism, complementing experimental kinetic studies.
Predicting Molecular Properties: The photophysical properties (absorption and emission spectra) of potential fluorescent probes can be predicted before they are synthesized. This allows for the virtual screening of large numbers of candidate molecules to identify those with the most promising characteristics for a specific application.
Docking and Interaction Studies: For derivatives designed as biological probes or therapeutic agents, molecular docking simulations can predict how they will bind to target biomolecules like DNA or proteins. This provides a structural basis for understanding their mechanism of action and for designing new molecules with improved binding affinity and specificity.
By integrating advanced computational modeling with experimental synthesis and testing, the development of new functional molecules based on the this compound scaffold can be significantly accelerated.
Q & A
Q. Validation :
- Spectrophotometry : UV-Vis spectroscopy (e.g., λmax ≈ 420 nm) quantifies purity by comparing absorption to reference standards .
- Chromatography : HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30) resolves impurities; ≥98% purity is typical for research-grade material .
How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
Advanced Research Focus
Factorial design reduces experimental variables while maximizing data output:
Variable Selection : Key factors include temperature (50–90°C), catalyst concentration (0.1–1.0 mol%), and reaction time (2–12 hours) .
Design Matrix : A 2³ factorial setup tests all combinations (e.g., 8 runs) to identify interactions between variables .
Response Analysis : Yield and selectivity are modeled using ANOVA; Pareto charts rank variable significance .
Q. Example Optimization :
- A study on 9-aminoacridine derivatives achieved 85% yield by optimizing temperature (70°C) and catalyst (0.5 mol% Pd/C) via central composite design .
What spectroscopic and chromatographic techniques are most reliable for characterizing substituent effects on this compound?
Q. Basic Research Focus
- NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 8.2–9.0 ppm). ¹³C NMR confirms nitro group electron-withdrawing effects (C-4: δ 150–155 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks; fragmentation patterns distinguish positional isomers .
- XRD : Single-crystal analysis resolves nitro-group orientation and steric effects from chloro/methoxy substituents .
How can researchers resolve contradictions in reactivity data for substituents on the acridine ring?
Advanced Research Focus
Discrepancies often arise from solvent polarity, temperature, or competing reaction pathways:
Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis to identify intermediates (e.g., nitroso or imine derivatives) .
Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for chlorination vs. methoxylation pathways .
Statistical Reconciliation : Use Grubbs’ test to eliminate outliers and apply multivariate regression to harmonize datasets .
Case Study :
Conflicting reports on nitro-group stability in acidic media were resolved via pH-controlled experiments, showing decomposition occurs below pH 2.5 .
What computational tools predict the solvatochromic behavior of this compound in different solvents?
Q. Advanced Research Focus
- COMSOL Multiphysics : Simulates solvent polarity effects on UV-Vis spectra using time-dependent density functional theory (TD-DFT) .
- Machine Learning : Train models on solvent parameters (Hansen solubility, dielectric constant) to predict λmax shifts. A study achieved R² > 0.95 using random forest algorithms .
How do electron-withdrawing substituents (e.g., nitro, chloro) influence the acridine ring’s electrochemical properties?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
